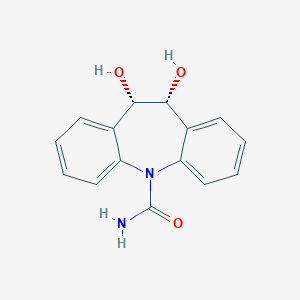

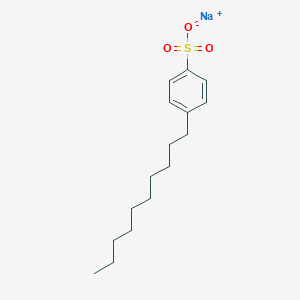

![molecular formula C18H23BrO2 B116555 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 15833-07-5](/img/structure/B116555.png)

2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

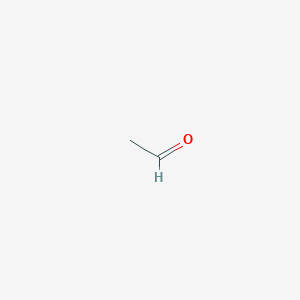

2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H23BrO2 and its molecular weight is 351.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105460. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromination and Derivative Synthesis

Research has shown the potential of brominated cyclopenta[a]phenanthrenes in synthetic chemistry. For example, the bromination of certain derivatives can lead to the production of bromo- and dibromo-derivatives, even under conditions favoring aromatic bromination. This process includes the introduction of bromine adjacent to the carbonyl group and the unexpected outcomes of nucleophilic displacement reactions, demonstrating the complexity and versatility of these compounds in chemical synthesis (Coombs, Hall, & Vose, 1973).

Carcinogenicity and Metabolic Studies

Cyclopenta[a]phenanthrenes have been the focus of carcinogenicity and metabolic studies. The synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens and their derivatives has been reported. These studies help in understanding the tumorigenic activity associated with certain methyl groups and keto groups in specific positions, shedding light on the metabolic pathways that may lead to carcinogenic outcomes (Harvey et al., 1993).

Structural Analysis and Tumorigenicity

The influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes has been explored to rationalize the biological activity of these compounds. Studies suggest that certain conformations in dihydrodiol are essential for metabolic activation, providing insights into the structural requirements for carcinogenic activity (Boyd, Ioannides, & Coombs, 1995).

Synthesis of Aromatic-steroid Derivatives

The design and synthesis of aromatic-steroid derivatives have also been a significant area of application. One study focused on synthesizing an aromatic derivative through a reaction involving 3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,-14,-15,16,17-decahydro-6H-cyclopenta[a]-phenanthrene-2,4-dicarbaldehyde, demonstrating the potential of these compounds in creating novel steroid derivatives with specific properties (Valverde et al., 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol' involves a series of reactions starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, bromination, and reduction reactions.", "Starting Materials": [ "1,4-cyclohexadiene", "Ethyl vinyl ether", "2-methyl-1,3-butadiene", "Chloroform", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Sodium acetate", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Protection of the diene in 1,4-cyclohexadiene with ethyl vinyl ether using chloroform and sodium hydroxide to obtain 1,4-bis(ethoxymethyl)cyclohexadiene", "Step 2: Bromination of the protected diene using bromine and sodium acetate to obtain 2-bromo-1,4-bis(ethoxymethyl)cyclohexadiene", "Step 3: Deprotection of the diene using hydrochloric acid to obtain 2-bromo-1,4-cyclohexadiene", "Step 4: Addition of 2-methyl-1,3-butadiene to the brominated cyclohexadiene using sodium borohydride as a reducing agent to obtain 2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene", "Step 5: Reduction of the ketone group in the cyclopentane ring using sodium borohydride in methanol to obtain 2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-ol", "Step 6: Oxidation of the alcohol group using acetone and sodium sulfate to obtain the final product, 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol" ] } | |

CAS RN |

15833-07-5 |

Molecular Formula |

C18H23BrO2 |

Molecular Weight |

351.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI Key |

SORISAYAZBCIQH-XSSYPUMDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |

Pictograms |

Irritant; Health Hazard |

synonyms |

2-Bromo-estradiol; 2-Bromo-1,3,5(10)-estratriene-3,17β-diol; 2-Bromo-β-estradiol; 2-Bromoestradiol; NSC 105460 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

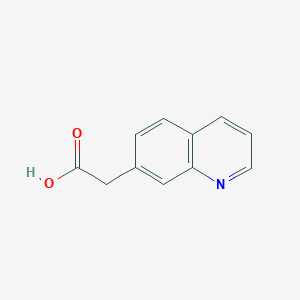

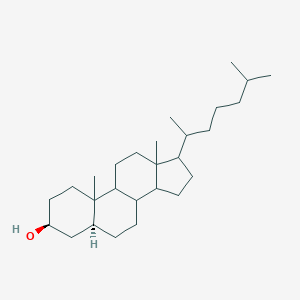

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

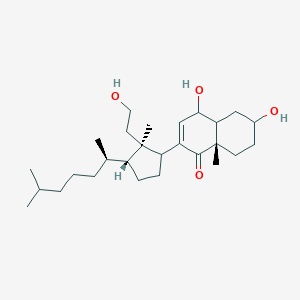

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)